Substance P Fragment 1-7 (SP(1-7)) is a heptapeptide derived from the N-terminal region of the neuropeptide Substance P (SP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Substance P, an undecapeptide belonging to the tachykinin family, plays a crucial role in various physiological processes, including pain transmission, inflammation, and neurogenic inflammation. [, , , ] SP(1-7) often exhibits distinct and sometimes opposing biological activities compared to its parent peptide, SP. [, , ] Notably, SP(1-7) has been implicated in modulating nociception, exhibiting anti-nociceptive, and anti-hyperalgesic effects. [] This property distinguishes it from SP, which is primarily associated with pain signaling. [] The discovery of SP(1-7)'s unique biological activity has fueled significant scientific interest in understanding its mechanisms of action and potential therapeutic applications. []
Substance P Fragment 1-7, commonly referred to as SP 1-7, is a neuropeptide derived from the larger neuropeptide substance P. It consists of the first seven amino acids of substance P, specifically the sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH. This fragment plays a significant role in the central nervous system, particularly in modulating pain and other neurological functions. Unlike its precursor, SP 1-7 does not bind to the neurokinin 1 receptor but instead interacts with other receptors, contributing to its unique biological effects .
Substance P is primarily synthesized in neurons and is released in response to various stimuli. The generation of SP 1-7 occurs through enzymatic cleavage of substance P, particularly in areas such as the substantia nigra within the central nervous system. This fragmentation process is crucial for its function as an endogenous modulator of substance P actions .
The synthesis of SP 1-7 can be achieved through various methods, including solid-phase peptide synthesis and enzymatic methods. Solid-phase synthesis involves sequential addition of protected amino acids to a resin-bound growing peptide chain. Enzymatic synthesis utilizes specific proteases to cleave substance P into its active fragments.
In one approach, SP 1-7 can be synthesized by starting with a precursor peptide that includes the full sequence of substance P. The peptide is then subjected to enzymatic digestion using endopeptidases that selectively cleave at specific sites, yielding SP 1-7 as a final product. This method allows for high purity and yields of the desired fragment while maintaining biological activity .
The molecular structure of SP 1-7 consists of seven amino acids with the following sequence: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH. The presence of an N-terminal histidine and a C-terminal phenylalanine contributes to its stability and receptor binding characteristics.
The molecular weight of SP 1-7 is approximately 900 Da, and it has a hydrophilic nature due to its amino acid composition. The peptide's conformation can vary depending on environmental factors such as pH and ionic strength, which influence its biological activity .
SP 1-7 participates in several biochemical reactions within the central nervous system. Notably, it acts as an antagonist to substance P-induced responses by modulating dopamine release in specific brain regions such as the substantia nigra.
Upon administration, SP 1-7 can inhibit the effects of substance P by competing for binding sites or altering downstream signaling pathways. This antagonistic action has been observed in various experimental models where SP 1-7 was shown to reduce dopamine release induced by substance P .
The mechanism by which SP 1-7 exerts its effects involves interaction with specific receptors distinct from those targeted by substance P. While substance P primarily activates neurokinin receptors, SP 1-7 modulates neurotransmission through alternative pathways that may involve other neuropeptide receptors or ion channels.
Experimental studies have demonstrated that intranigral administration of SP 1-7 leads to significant modulation of motor behavior and dopamine release, indicating its role as a potent neuromodulator in the brain .
SP 1-7 is characterized by its solubility in aqueous solutions, stability under physiological conditions, and susceptibility to enzymatic degradation. Its stability is influenced by factors such as pH and temperature.
The peptide exhibits typical properties associated with polypeptides, including reactivity towards various chemical agents used for conjugation or labeling purposes. Its high affinity for certain receptors makes it a target for drug development aimed at treating conditions like neuropathic pain .
SP 1-7 has been explored for various scientific applications due to its neuroprotective and analgesic properties. Research indicates that it may play a role in alleviating chronic pain conditions by acting on pain pathways without the side effects associated with traditional analgesics.
Potential Applications Include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2